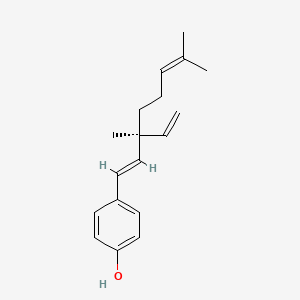

(+)-Bakuchiol

Descripción

Historical Context and Traditional Applications of Bakuchiol in Medicine

The use of plants containing bakuchiol dates back centuries in various traditional medical practices. The Psoralea corylifolia plant, the primary source of bakuchiol, is indigenous to regions in Asia, including India and China. innspub.netlavera.com

Traditional Chinese Medicine Applications

In Traditional Chinese Medicine (TCM), the dried fruit of Psoralea corylifolia is known as "Buguzhi" (补骨脂) and has been valued for its medicinal properties since ancient times. innspub.netjacjournal.org It has been traditionally used to address a variety of ailments, with a notable focus on bone health, hence the name "Bu Gu Zhi," which translates to "bone repairing". mybemora.com TCM practitioners have also utilized bakuchiol-containing plant parts to treat various skin conditions, recognizing their ability to heal, soothe, and nourish the skin. These conditions include eczema, psoriasis, and acne, leveraging the compound's anti-inflammatory and antibacterial properties. innspub.netalonlabs.comdermatology-m.com

Contemporary Research Significance and Scope

Contemporary research into bakuchiol has expanded significantly, driven by a growing interest in natural compounds with therapeutic potential. nih.govtandfonline.com Recent studies have focused on elucidating the pharmacological benefits of bakuchiol, revealing its promise as a multi-targeting therapeutic agent. nih.gov The compound has gained considerable popularity, particularly in the beauty industry, as a potential alternative to retinol (B82714) in skin therapeutics due to its reported tolerability. nih.govhealth.com

Research highlights bakuchiol's potent antimicrobial, anti-inflammatory, anti-osteoporotic, and antitumorigenic activities. nih.gov It has shown activity against various Gram-positive and Gram-negative oral pathogens in vitro. wikipedia.orgbiochiol.com A significant area of contemporary research is its application in dermatology, where it is being investigated for its effects on photoaging, wrinkles, hyperpigmentation, acne, and psoriasis. dermatology-m.comwikipedia.orgbiochiol.comwestlakedermatology.comjddonline.com Studies suggest that bakuchiol can improve skin firmness, fine lines, and pigmentation. sadhev.comwestlakedermatology.com It is considered a functional mimetic of retinol, inducing similar gene expression in the skin, including upregulating the expression of collagen types I, III, and IV. health.comresearchgate.net Research also indicates its potential in regulating sebum production and exhibiting antioxidant properties, protecting skin cells from damage. circulove.comwestlakedermatology.com Beyond dermatology, preclinical models have suggested potential anticancer activity and protection against bone loss. wikipedia.orgbiochiol.com The scope of contemporary research continues to broaden, exploring bakuchiol's mechanisms of action and potential applications in various health areas. nih.govtandfonline.commedchemexpress.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJSSARVMHQJB-QIXNEVBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035664 | |

| Record name | Bakuchiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10309-37-2 | |

| Record name | (+)-Bakuchiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10309-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bakuchiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bakuchiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bakuchiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAKUCHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT12HJU3AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Production of Bakuchiol

Natural Occurrence and Isolation Methodologies

Bakuchiol is primarily found in nature in several plant species. wikipedia.orgrsc.org

Extraction from Psoralea corylifolia L.

The most significant natural source for obtaining bakuchiol on a larger scale is the seeds of Psoralea corylifolia L., also known as Babchi. wikipedia.orgrsc.orgnih.gov This plant, belonging to the Fabaceae family, has a long history of use in traditional Indian and Chinese medicine. rsc.orgnih.gov Bakuchiol is the most abundant compound in P. corylifolia seeds, accounting for up to 6.24% of the dried seed weight. rsc.orgnih.gov

Isolation of bakuchiol from P. corylifolia is typically performed using extraction methods. Both cold and hot extraction techniques with suitable solvents have been employed. rsc.orgnih.gov Subsequent purification is often achieved through repeated column chromatography. rsc.orgnih.gov Factors limiting the widespread use of bakuchiol from natural sources include its relatively low concentration in some plants and the co-existence of phototoxic furanocoumarins like psoralen (B192213) and isopsoralen in P. corylifolia, which can increase skin sensitivity to UV radiation. rsc.orgnih.gov

Improved methods for large-scale isolation, purification, and analysis of bakuchiol from P. corylifolia seeds have been developed. rsc.orgnih.gov In solvent-based extractions, non-polar solvents like petroleum ether have shown higher percentages of bakuchiol, suggesting their suitability for large-scale extraction from P. corylifolia seeds. rsc.orgnih.gov Green solvents are also being explored to minimize environmental impact. rsc.orgnih.gov Advanced extraction methods such as ultrasonic assisted extraction (UAE) and supercritical CO2 extraction have been reported to yield higher amounts of bakuchiol compared to conventional methods. nih.govmdpi.comtypology.com For instance, UAE with petroleum ether resulted in a bakuchiol yield of 6.98% (w/w), which was higher than maceration (5.32%), reflux (6.01%), and Soxhlet extraction (6.68%) using the same solvent. mdpi.com

Here is a table summarizing typical bakuchiol yields from P. corylifolia seeds using different extraction methods and petroleum ether as the solvent:

| Extraction Method | Bakuchiol Yield (% w/w) |

| Maceration | 5.32 |

| Reflux Extraction | 6.01 |

| Soxhlet Extraction | 6.68 |

| Ultrasonic Assisted Extraction | 6.98 |

Other Botanical Sources of Bakuchiol

Beyond Psoralea corylifolia, bakuchiol has been isolated from several other plant species. wikipedia.orgrsc.orgnih.govskinhealthinfo.org.uk These include:

Prosopis glandulosa wikipedia.orgrsc.orgnih.gov

Otholobium pubescens wikipedia.orgrsc.orgnih.govskinhealthinfo.org.uk

Pimelea drupacea (cherry riceflower) wikipedia.orgrsc.orgnih.govskinhealthinfo.org.uk

Ulmus davidiana (Father David elm) wikipedia.orgrsc.orgnih.govskinhealthinfo.org.uk

Piper longum (long pepper) wikipedia.orgrsc.orgnih.govskinhealthinfo.org.uk

Aerva sanguinolenta wikipedia.orgrsc.orgnih.gov

Fructus psoraleae rsc.orgnih.gov

Psoralidium tenuiflorum wikipedia.orgrsc.orgnih.govmontclair.edu

Bridelia retusa rsc.orgnih.gov

Elaeagnus bockii rsc.orgnih.gov

Spiraea formosana rsc.orgnih.gov

Nepeta angustifolia rsc.orgnih.gov

While present in these botanical sources, P. corylifolia remains the primary natural source for large-scale bakuchiol production. rsc.orgnih.gov

Elucidation of Bakuchiol Biosynthetic Pathways

The biosynthesis of bakuchiol is a complex process involving the convergence of multiple metabolic pathways. rsc.orgukaazpublications.com

Involvement of Phenylpropane Pathway

Experimental studies using labeled precursors in P. corylifolia plants have demonstrated that the aromatic ring of bakuchiol is derived from the phenylpropane pathway. rsc.orgukaazpublications.comijariie.comias.ac.inias.ac.inamrita.edu This pathway originates from the amino acid phenylalanine. ijariie.com Specific incorporation of L-[U-14C]phenylalanine, [U-14C]cinnamic acid, and p[2-14C]coumaric acid into bakuchiol has been observed in P. corylifolia. amrita.edu This indicates that the aromatic moiety, along with two carbon atoms of the side chain, are biosynthetically derived via the phenylpropane pathway. amrita.edu Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is then hydroxylated to p-coumaric acid. ijariie.com

Involvement of Mevalonate (B85504) Pathway (MVA)

Studies have also shown that the monoterpene side chain of bakuchiol is derived from the mevalonate (MVA) pathway. rsc.orgukaazpublications.comias.ac.inias.ac.in The MVA pathway starts with Acetyl-CoA and Acetoacetyl-CoA and leads to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are key five-carbon units in the biosynthesis of terpenoids. ijariie.comias.ac.in Experimental evidence indicates an equal distribution of labels in the IPP and DMAPP moieties during bakuchiol biosynthesis. rsc.orgukaazpublications.comias.ac.in

Role of Isoprene-Based and Amino Acid-Based Building Blocks

Bakuchiol is produced in nature through a mixed biosynthetic route that combines isoprene-based and amino acid-based building blocks. rsc.orgukaazpublications.comresearchgate.netmdpi.comresearchgate.net The isoprenoid nature of the side chain atoms (specifically carbons 1-6 and 15-18) is consistent with their origin from the mevalonate pathway. rsc.orgias.ac.in The aromatic ring and the two-carbon side chain (carbons 7 and 8) are considered to be derived from a phenylpropane unit, originating from amino acids like phenylalanine. rsc.orgias.ac.inamrita.edu The integration of leucine (B10760876) into bakuchiol has also been observed, with extensive randomization of labels, suggesting its involvement in the terpenic part synthesized by the mevalonate pathway. rsc.orgukaazpublications.comias.ac.inias.ac.in The biosynthesis involves the prenylation of a phenolic compound, likely catalyzed by a prenyltransferase enzyme, followed by cyclization and reduction reactions. ijariie.comnih.gov

The well-elucidated biosynthesis pathway of bakuchiol has enabled efforts in metabolic engineering, such as in Saccharomyces cerevisiae (yeast), to produce bakuchiol from glucose by increasing precursor supply and balancing the fluxes in the parallel biosynthetic pathways. nih.gov

Advanced Production and Synthetic Strategies for Bakuchiol

Due to the increasing demand for bakuchiol, driven by its use in cosmetics and pharmaceuticals, and the limitations of natural extraction, advanced production methods, including chemical synthesis, semi-synthetic approaches, and plant cell culture techniques, have been developed. rsc.orgijariie.comsioc-journal.cn These methods aim to ensure a steady supply, lower production costs, and provide greater control over purity and quantity compared to traditional extraction from plant sources where bakuchiol concentration can be low. ijariie.comnih.gov

Chemical Synthesis Approaches

Since its initial isolation, several chemical synthesis approaches for bakuchiol have been developed. rsc.org A key challenge in the total synthesis of bakuchiol is the construction of its tetra-alkylated carbon stereocenter. rsc.orgsioc-journal.cn

Early synthetic attempts included a three-step synthesis of a methyl ether derivative of bakuchiol starting from geraniol (B1671447) rsc.org. The first total synthesis of racemic bakuchiol was reported using geraniol for the terpene unit and a Claisen rearrangement as a key step to form the quaternary carbon center. rsc.orgnih.gov

The construction of the quaternary carbon stereocenter has been accomplished through various innovative strategies, such as:

Claisen rearrangement of geranyl enol ether. sioc-journal.cn

1,4-addition of vinylcuprate species with α,β-unsaturated carbonyl compounds. sioc-journal.cn

Rearrangement of epoxy silyl (B83357) ether. sioc-journal.cn

Intramolecular diazosulfonate carbene insertion into a tertiary C—H bond. sioc-journal.cn

Cu-catalyzed SN2'-type allylic substitution. sioc-journal.cn

α-alkylation of α,β-unsaturated amide. sioc-journal.cn

Allylmetalation and allylboration. sioc-journal.cn

Data on some chemical synthesis yields:

| Starting Material | Key Step | Number of Steps | Product | Overall Yield | Reference |

| (E)-geranic acid | Asymmetric 1,4-addition | 4 | (+)-Bakuchiol | 53% | nih.govthieme-connect.comthieme-connect.com |

| Geraniol | Sharpless epoxidation/rearrangement | 10 | This compound | 51% | rsc.org |

| Citral | 1,4-addition | 4 | (±)-Bakuchiol | 50% | ingentaconnect.com |

| Geraniol | Claisen rearrangement | - | rac-Bakuchiol | - | rsc.org |

Semi-Synthetic and Microbial Fermentation Methods

Semi-synthetic methods and microbial fermentation represent alternative strategies for bakuchiol production, often with the goal of providing a sustainable and cost-effective supply. ijariie.com

Microbial fermentation involves the use of genetically altered microorganisms, such as bacteria or yeast, to biosynthesize bakuchiol from simpler substrates. ijariie.com This method leverages metabolic engineering to direct the organism's pathways towards bakuchiol production. ijariie.com Research has explored using Saccharomyces cerevisiae (yeast) as a host for bakuchiol production. nih.govresearchgate.netwebsite-files.com By engineering yeast strains, researchers have been able to produce bakuchiol starting from glucose. nih.gov Strategies to enhance the production titer in engineered yeast have included increasing precursor supply, balancing metabolic fluxes in parallel pathways, engineering the prenyltransferase enzyme, and fusing enzymes. nih.gov These efforts have shown significant improvements in bakuchiol production titers in yeast. nih.govresearchgate.net Scaling up microbial fermentation processes from laboratory scale (e.g., 250 mL) to larger volumes (e.g., 5 L) has also been demonstrated, indicating the potential for commercial viability. website-files.com

Plant Cell Culture Techniques for Production

Plant cell culture techniques offer another semi-synthetic route for producing bakuchiol under controlled conditions, without the need to cultivate the entire plant on a large scale. ijariie.com This method involves cultivating plant cells in vitro. researchgate.netfrontiersin.org

Studies have investigated the in vitro production of bakuchiol using different Psoralea species, including Psoralea drupacea. researchgate.netresearchgate.net Techniques such as callus cultures, cell suspensions, and hairy root cultures have been explored. researchgate.netresearchgate.net Plant tissue culture techniques, including clonal micropropagation, callus, hairy root, and protoplast cultures, can be used to select high-yielding strains and ensure consistent production independent of environmental factors. researchgate.net While some studies have shown the presence of bakuchiol in aseptically-grown plants and callus cultures of certain Psoralea species, bakuchiol was not detected in cell suspensions or hairy root preparations of Psoralea drupacea in one study. researchgate.netresearchgate.net However, in vitro cultivated plants were found to accumulate bakuchiol. researchgate.net Plant cell culture technology allows for the exponential increase of biomass and potentially the production level of target active ingredients to industrially viable levels. cosmeticsbusiness.com

Molecular Mechanisms of Action of Bakuchiol

Cellular and Subcellular Target Identification

Studies have aimed to identify the specific cellular and subcellular components with which bakuchiol interacts to exert its effects. This includes predicting potential molecular targets, investigating receptor-mediated activities, and analyzing its impact on enzyme function.

Predicted Molecular Targets

Computational approaches, such as Swiss-Target Prediction, have provided insights into potential molecular targets of bakuchiol. rsc.org These predictions suggest a range of proteins and pathways that bakuchiol may influence. Molecular docking studies have also been employed to explore the binding affinity of bakuchiol to specific targets. rsc.orgfrontiersin.org For instance, molecular docking analysis has indicated that GNAI3 and PTGER3 are potential target proteins for bakuchiol in the context of lung cancer, with GNAI3 showing a higher binding energy. frontiersin.org

Table 1: Predicted Molecular Targets of Bakuchiol (Based on Molecular Docking)

| Predicted Target | Binding Energy (kcal/mol) | Context/Associated Activity | Source |

| GNAI3 | -7.5 | Lung cancer | frontiersin.org |

| PTGER3 | -6.9 | Lung cancer | frontiersin.org |

| Hck | Anticancer effects | oncotarget.comnih.gov | |

| Blk | Anticancer effects | oncotarget.comnih.gov | |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Anticancer effects, Anti-inflammatory | oncotarget.comnih.govijariie.com | |

| Tyrosinase inhibitors | Antibacterial effects | nih.gov | |

| LasR | Antibacterial effects | nih.gov | |

| Rh1R | Antibacterial effects | nih.gov | |

| Estrogen receptor 1 alpha (ERα) | Cell proliferation | nih.govfrontiersin.org | |

| Daboxin P (Phospholipase A2 enzyme) | nih.gov | ||

| Prohibitin (PHB) 1 | Anti-influenza activity | nih.govresearchgate.netresearchgate.net | |

| Prohibitin (PHB) 2 | Anti-influenza activity | nih.govresearchgate.netnih.gov | |

| Voltage-Dependent Anion Channel (VDAC) 1 | Anti-influenza activity | nih.govnih.gov | |

| Voltage-Dependent Anion Channel (VDAC) 2 | Anti-influenza activity | nih.govresearchgate.netnih.gov |

Note: Binding energy values may vary depending on the specific study and methodology.

Beyond computational predictions, experimental evidence supports several molecular targets. Kinase profiling has identified Hck, Blk, and p38 MAPK as direct targets of bakuchiol, showing inhibition in an ATP-competitive manner. oncotarget.com Bakuchiol has also been shown to bind to mitochondrial proteins, specifically Prohibitin (PHB) 1, PHB2, and Voltage-Dependent Anion Channel (VDAC) 2, which are implicated in its anti-influenza activity. nih.govresearchgate.netnih.gov

Receptor-Mediated Activities

Bakuchiol has demonstrated receptor-mediated activities, particularly involving estrogen receptors. It has been shown to induce estrogenic activity in both in vivo and in vitro models. nih.gov Specifically, bakuchiol activates the Estrogen Receptor beta (ERβ) and suppresses the Estrogen Receptor alpha (ERα). nih.govfrontiersin.org This selective modulation of estrogen receptors is suggested to play a role in various effects, including the reduction of tumor cell proliferation by reducing CDC2 activity and promoting S phase arrest. nih.gov Furthermore, bakuchiol's effect on chondrocyte proliferation is mediated by estrogen receptor activation, involving the PI3K-Akt and ERK1/2 pathways. researchgate.netnih.govmdpi.com Bakuchiol can also interfere with estrogen signaling pathways via ERβ in specific cell lines. sci-hub.se

Enzyme Modulation

Bakuchiol influences cellular processes through the modulation of various enzymes. It has been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix. nih.gov This inhibition is achieved by increasing the expression of tissue inhibitors of metalloproteinases-1 (TIMP-1) and TIMP-2. nih.gov Bakuchiol also inhibits enzymes involved in inflammatory responses, such as inducible nitric oxide synthase and cyclooxygenase-2 (COX-2), thereby reducing the production of pro-inflammatory mediators like nitric acid and PGE2. nih.govnoage.meijariie.com Studies have shown that bakuchiol can inhibit COX enzymes, particularly COX-2, and affect the lipoxygenase (LOX) pathway, further contributing to its anti-inflammatory properties. ijariie.comnanu-skincare.com Additionally, bakuchiol has been found to inhibit aromatase expression in prostate cells. sci-hub.se

Table 2: Enzymes Modulated by Bakuchiol

| Enzyme/Enzyme Class | Effect of Bakuchiol | Associated Process | Source |

| Matrix Metalloproteinases (MMPs) | Inhibition (via upregulation of TIMP-1 and TIMP-2) | Extracellular matrix degradation | nih.gov |

| Inducible Nitric Oxide Synthase | Inhibition | Production of nitric acid (pro-inflammatory mediator) | nih.govnoage.meijariie.com |

| Cyclooxygenase-2 (COX-2) | Inhibition | Production of PGE2 (pro-inflammatory mediator) | nih.govnoage.meijariie.comnanu-skincare.com |

| Cyclooxygenase (COX) enzymes | Inhibition | Production of prostaglandins (B1171923) (inflammatory mediators) | ijariie.comnanu-skincare.com |

| Lipoxygenase (LOX) pathway enzymes | Modulation | Synthesis of leukotrienes (inflammatory mediators) | ijariie.comnanu-skincare.com |

| Aromatase | Inhibition | Estrogen synthesis | sci-hub.se |

| Superoxide (B77818) Dismutase (SOD) | Enhancement of activity | Reduction of oxidative stress | ijariie.com |

| Catalase | Enhancement of activity | Mitigation of oxidative damage | ijariie.com |

| Glutathione (B108866) Peroxidase (GPx) | Enhancement of activity | Cellular antioxidant defense | ijariie.com |

| Human carboxylesterase 2 (hCE2) | Inhibition | Metabolism of endogenous lipids and drugs | rsc.orgfrontiersin.org |

| Tyrosinase | Inhibition | Melanin (B1238610) production | noage.me |

Bakuchiol also enhances the activity of endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase, and Glutathione Peroxidase (GPx), which play crucial roles in reducing oxidative stress. ijariie.com

Gene Expression Profiling and Transcriptomic Regulation

Comparative gene expression profiling has revealed significant similarities between the effects of bakuchiol and retinol (B82714) on gene expression, despite their lack of structural resemblance. wikipedia.orgnoage.mesemanticscholar.orgnih.govskintegra.comresearchgate.netresearchgate.netui.ac.idjintegrativederm.orgmiloon.euresearchgate.net This suggests that bakuchiol influences cellular processes, particularly those related to skin health and aging, through the modulation of gene transcription.

Upregulation of Collagen Gene Expression (e.g., COL1A1, COL3A3, COL1, COL1A1, COL7A1)

A key aspect of bakuchiol's mechanism of action is its ability to upregulate the expression of genes encoding various types of collagen, which are essential components of the extracellular matrix and contribute to skin structure and firmness. semanticscholar.orgresearchgate.netrsc.orgoncotarget.comsci-hub.se Research has consistently shown that bakuchiol increases the mRNA levels of collagen type I (COL1), collagen type III (COL3), and collagen type IV (COL4). nih.govnih.govresearchgate.netresearchgate.net Specifically, studies have reported the upregulation of COL1A1 and COL3A3, genes encoding subunits of collagen type I and III, respectively. researchgate.netfrontiersin.org This upregulation of collagen gene expression has been observed in various models, including human dermal fibroblasts and skin substitutes. nih.govnih.govresearchgate.netresearchgate.netjintegrativederm.org Bakuchiol also stimulates the synthesis of collagen type III in mature fibroblast models. nih.govresearchgate.netresearchgate.net Furthermore, bakuchiol has been shown to upregulate the expression of COL7A1, the gene encoding type VII collagen, which is crucial for anchoring fibrils that connect the epidermis to the dermis. nih.govaging-us.com

Table 3: Effect of Bakuchiol on Collagen Gene Expression

| Collagen Type | Gene | Effect of Bakuchiol | Model/Context | Source |

| Type I | COL1, COL1A1 | Upregulation of mRNA and protein synthesis | Human dermal fibroblasts, Skin substitutes | nih.govnih.govresearchgate.netresearchgate.netjintegrativederm.orgmiloon.eufrontiersin.org |

| Type III | COL3, COL3A3 | Upregulation of mRNA and stimulation of synthesis | Human dermal fibroblasts, Mature fibroblast model, Skin substitutes | nih.govnih.govresearchgate.netresearchgate.netjintegrativederm.orgfrontiersin.org |

| Type IV | COL4 | Upregulation of mRNA and protein synthesis | Human dermal fibroblasts, Skin substitutes | nih.govnih.govresearchgate.netresearchgate.netjintegrativederm.orgmiloon.eu |

| Type VII | COL7A1 | Upregulation of expression | Keratinocytes | nih.gov |

This increased expression of collagen genes contributes to the observed anti-aging effects of bakuchiol, including improvements in skin elasticity, firmness, and the reduction of lines and wrinkles. noage.menih.govresearchgate.netui.ac.id

Downregulation of Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-1β)

Bakuchiol has demonstrated the ability to modulate the expression of several genes involved in inflammatory responses. Studies have shown that bakuchiol can decrease levels of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, a pro-inflammatory mediator. This reduction in iNOS expression has been observed in studies using murine-derived macrophages stimulated with inflammatory cytokines like interferon-γ (IFN-γ) or bacterial lipopolysaccharide (LPS). jddonline.com The decrease in iNOS expression appears to occur at a transcriptional level. jddonline.com

Furthermore, bakuchiol has been reported to inhibit the expression of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various models. nih.gov In LPS-treated cells, bakuchiol downregulated the mRNA levels of TNF-α and IL-1β. researchgate.net It has also been shown to suppress the production and mRNA expression of interleukin-6 (IL-6) in LPS-stimulated BV-2 cells. nih.gov However, some studies noted no effect of bakuchiol on LPS-stimulated production and mRNA expression of TNF-α in specific cell lines, highlighting potential context-dependent effects. nih.gov

The anti-inflammatory effects of bakuchiol are linked to its ability to inhibit the production of pro-inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2 (PGE2), which are generated by inducible enzymes iNOS and cyclooxygenase-2 (COX-2), respectively. nih.govf1000research.com A concentration of 50 µM of bakuchiol has been shown to reduce nitric acid and PGE2 in macrophages by over 50% without exhibiting cytotoxicity. nih.govf1000research.com

Table 1: Effects of Bakuchiol on Pro-inflammatory Gene Expression and Mediators

| Target | Effect of Bakuchiol | Model/Cell Line | Reference |

| iNOS mRNA expression | Downregulation | Murine macrophages (IFN-γ/LPS) | jddonline.com |

| iNOS protein expression | Inhibition | LPS-treated RLE-6TN cells | researchgate.net |

| TNF-α mRNA expression | Downregulation | Methylglyoxal-administered mice | nih.gov |

| TNF-α mRNA expression | Downregulation | LPS-treated RLE-6TN cells | researchgate.net |

| IL-1β mRNA expression | Downregulation | Methylglyoxal-administered mice | nih.gov |

| IL-1β mRNA expression | Downregulation | LPS-treated RLE-6TN cells | researchgate.net |

| IL-6 mRNA expression | Inhibition | LPS-stimulated BV-2 cells | nih.gov |

| Nitric Acid Production | Inhibition | Macrophages | nih.govf1000research.com |

| PGE2 Production | Inhibition | LPS-stimulated BV-2 cells, Macrophages | nih.govnih.govf1000research.com |

Modulation of Aquaporin 3 (AQP3) Expression

Aquaporin 3 (AQP3) is a channel protein found in the skin that plays a crucial role in water and glycerol (B35011) transport, impacting skin hydration, elasticity, and barrier function. Research indicates that bakuchiol can influence AQP3 expression. Comparative gene expression profiling studies have shown that bakuchiol can upregulate AQP3 expression in human dermal fibroblasts and skin substitutes. jintegrativederm.orgresearchgate.netnih.gov This upregulation of AQP3 by bakuchiol has been suggested as a mechanism contributing to its potential anti-aging effects, similar to retinol. jintegrativederm.orgnih.gov One study observed a dose-dependent increase in AQP3 expression in primary epidermal keratinocytes treated with a formulation containing bakuchiol. jintegrativederm.org

Table 2: Effect of Bakuchiol on AQP3 Expression

| Target | Effect of Bakuchiol | Model/Cell Line | Reference |

| AQP3 expression | Upregulation | Human dermal fibroblasts | jintegrativederm.orgnih.gov |

| AQP3 expression | Upregulation | EpiDerm FT full thickness skin model | researchgate.netnih.gov |

| AQP3 expression | Increased | Primary epidermal keratinocytes | jintegrativederm.org |

Tazarotene-inducible gene (TIG1) Upregulation

Tazarotene-inducible gene 1 (TIG1) is a gene that is upregulated by retinoids, particularly tazarotene, an RARβ/γ-selective retinoid. nih.gov TIG1 expression is known to be downregulated in various skin conditions, including acne, rosacea, and psoriasis, as well as in many human cancers. atformulation.comnanu-skincare.comjintegrativederm.org Studies have revealed that bakuchiol significantly upregulates TIG1 expression, similar to retinol. jintegrativederm.orgatformulation.comnanu-skincare.comjintegrativederm.org This shared ability to upregulate TIG1 suggests that bakuchiol may offer similar therapeutic benefits for skin disorders where TIG1 is downregulated. atformulation.comnanu-skincare.com

Table 3: Effect of Bakuchiol on TIG1 Expression

| Target | Effect of Bakuchiol | Comparison with Retinol | Reference |

| TIG1 expression | Upregulation | Significant Upregulation | jintegrativederm.orgatformulation.comnanu-skincare.comjintegrativederm.org |

Signal Transduction Pathway Modulation

Bakuchiol exerts its biological effects, including anti-inflammatory and potential anti-aging activities, through the modulation of various intracellular signaling pathways.

Inhibition of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. Research indicates that bakuchiol can inhibit the NF-κB pathway. Bakuchiol has been shown to inactivate NF-κB in various cell types. nih.govbiochiol.comresearchgate.net This inhibition can occur by blocking the activation of NF-κB. biochiol.com In prostate cancer cells, bakuchiol inactivated both constitutive and LPS-induced NF-κB activation. researchgate.net The inhibition of NF-κB by bakuchiol is considered a key mechanism behind its anti-inflammatory effects, as NF-κB is responsible for generating inflammatory mediators such as IL-6 and iNOS. jddonline.com Bakuchiol has been shown to decrease the phosphorylation of NF-κB. nih.gov

Table 4: Effect of Bakuchiol on the NF-κB Pathway

| Target | Effect of Bakuchiol | Model/Cell Line | Reference |

| NF-κB activation | Inhibition | Various cell types | nih.govbiochiol.comresearchgate.net |

| Constitutive NF-κB | Inactivation | Androgen-independent prostate cancer cells (PC-3) | researchgate.net |

| LPS-induced NF-κB | Inactivation | Androgen-independent prostate cancer cells (PC-3) | researchgate.net |

| NF-κB phosphorylation | Decrease | Methylglyoxal-administered mice | nih.gov |

Modulation of MAPK/ERK Pathway (p38 MAPK/ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 MAPK and Extracellular signal-regulated kinase (ERK) pathways, are involved in cellular responses to various stimuli, including inflammatory signals. Bakuchiol has been shown to modulate these pathways. Studies have demonstrated that bakuchiol suppresses inflammatory responses by downregulating the p38 MAPK and ERK signaling pathways. nih.govnih.govsciopen.comresearchgate.netresearchgate.netnih.gov In LPS-stimulated microglial cells, bakuchiol inhibited the phosphorylation of p38 MAPK and ERK. nih.govresearchgate.netresearchgate.netnih.gov This inhibition of p38 MAPK and ERK phosphorylation is considered a primary mechanism for bakuchiol's anti-neuroinflammatory effects in activated microglia. nih.govnih.gov While bakuchiol affects p38 MAPK and ERK, it has been noted that it does not affect the phosphorylation of JNK (c-Jun NH2-terminal kinase), another member of the MAPK family, in LPS-stimulated BV-2 cells. nih.govnih.gov

Table 5: Effect of Bakuchiol on MAPK/ERK Pathway Phosphorylation

| Target | Effect of Bakuchiol | Model/Cell Line | Reference |

| p38 MAPK phosphorylation | Inhibition | LPS-stimulated BV-2 microglia | nih.govresearchgate.netresearchgate.netnih.gov |

| ERK phosphorylation | Inhibition | LPS-stimulated BV-2 microglia | nih.govresearchgate.netresearchgate.netnih.gov |

| JNK phosphorylation | No effect | LPS-stimulated BV-2 microglia | nih.govnih.gov |

Activation of SIRT1/Nrf2 Pathway

The Silent information regulator 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway plays a crucial role in regulating cellular defense against oxidative stress and inflammation. Research indicates that bakuchiol can activate the SIRT1/Nrf2 pathway. Bakuchiol has been shown to alleviate hyperglycemia-induced diabetic cardiomyopathy by reducing myocardial oxidative stress via activating the SIRT1/Nrf2 signaling pathway. nih.govresearchgate.netresearcher.life This activation leads to strengthened cardiac antioxidative capacity by increasing antioxidant production and reducing reactive oxygen species generation. nih.govresearchgate.net Studies have shown that bakuchiol treatment increased the expression and activity of SIRT1 and the nuclear accumulation of Nrf2. researchgate.net The beneficial effects of bakuchiol mediated through this pathway were significantly reduced or abolished when SIRT1 or Nrf2 were inhibited. nih.govresearchgate.net Bakuchiol's ability to activate this pathway contributes to its protective effects against oxidative damage. biochiol.com

Table 6: Effect of Bakuchiol on the SIRT1/Nrf2 Pathway

| Target | Effect of Bakuchiol | Model/Condition | Reference |

| SIRT1 expression | Increased | Hyperglycemia-induced diabetic cardiomyopathy | researchgate.net |

| SIRT1 activity | Increased | Hyperglycemia-induced diabetic cardiomyopathy | researchgate.net |

| Nrf2 nuclear accumulation | Increased | Hyperglycemia-induced diabetic cardiomyopathy | researchgate.net |

| Pathway activation | Activation | Hyperglycemia-induced diabetic cardiomyopathy | nih.govresearchgate.netresearcher.life |

Impact on Insulin (B600854)/IGF-1 Signaling Pathway

The insulin/IGF-1 signaling pathway is a highly conserved system that plays a critical role in regulating growth, metabolism, and lifespan. researchgate.netmdpi.com Dysregulation of this pathway is implicated in various conditions, including insulin resistance and age-related diseases. researchgate.net Research suggests that Bakuchiol can influence this pathway. Studies in Caenorhabditis elegans, a model organism for aging research, have shown that Bakuchiol can alter longevity genes, particularly those within the insulin/IGF-1 signaling pathways. ukaazpublications.comresearchgate.net This modulation is associated with an extended lifespan in these organisms by promoting cellular renewal. ukaazpublications.com Furthermore, Bakuchiol has been reported to ameliorate glycolipid homeostasis and improve insulin resistance in diabetic mice, partly by enhancing insulin receptor signaling. sciopen.com222.198.130

Impact on mTOR Pathway

The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and energy status. researchgate.net The IGF-1 receptor (IGF1R) signaling, which is related to the insulin receptor, can activate downstream targets such as mTOR, promoting cell survival and enhancing protein synthesis. nih.gov While some studies on cardiac hypertrophy models indicated that Bakuchiol did not significantly affect the phosphorylation and activation of Akt or its downstream target mTOR nih.gov, other research, particularly in the context of cancer, suggests a potential interaction. For instance, studies investigating Bakuchiol derivatives as potential anticancer agents have indicated high binding affinity towards PI3K and mTOR, suggesting that Bakuchiol or its analogs might target the PI3K/AKT/mTOR pathway in certain cellular contexts. researchgate.net Studies in C. elegans also suggest Bakuchiol's influence on the mTOR pathway in relation to longevity. ukaazpublications.com

Effects on STAT1/3/Interferon Inflammatory Signal Transduction Axis

The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are key mediators in cytokine and growth factor signaling, including the response to interferons (IFNs). nih.govnih.gov The interferon inflammatory signal transduction axis plays a crucial role in immune responses and inflammation. While STAT1 is typically associated with pro-inflammatory and anti-proliferative responses, STAT3 often mediates anti-inflammatory and pro-survival signals, and their balance is important for regulating inflammatory responses. nih.govnih.gov Research indicates that Bakuchiol can influence this axis. Studies have identified the STAT1/3/interferon inflammatory signal transduction axis as a target of Bakuchiol. unizg.hrscispace.com This suggests that Bakuchiol may modulate inflammatory responses by affecting the activity or signaling of STAT1 and STAT3 in the context of interferon signaling.

Inhibition of c-Jun N-terminal kinase/suppressors of cytokine signaling 3/insulin receptor substrate1 pathway

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway involved in various cellular processes, including inflammation and insulin resistance. nih.gov Activation of JNK can inhibit insulin signaling, partly by stimulating the phosphorylation of Insulin Receptor Substrate 1 (IRS1) at specific serine residues. nih.gov Suppressors of Cytokine Signaling 3 (SOCS3) is a protein that acts as a negative regulator of insulin signaling by inhibiting the tyrosine phosphorylation of IRS1 and promoting its degradation. frontiersin.org Research indicates that Bakuchiol can influence this intricate pathway. Findings demonstrate that Bakuchiol can enhance insulin receptor signaling through the c-Jun N-terminal kinase/suppressors of cytokine signaling 3/insulin receptor substrate1 pathway. sciopen.com222.198.130 This suggests that Bakuchiol may improve insulin sensitivity by inhibiting the negative regulatory effects of JNK and SOCS3 on IRS1, thereby promoting downstream insulin signaling.

Oxidative Stress Regulation Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, contributes to cellular damage and various pathologies, including aging and inflammatory diseases. researchgate.netjintegrativederm.org Bakuchiol has demonstrated significant antioxidant properties. nih.govui.ac.idresearchgate.netjintegrativederm.orgresearchgate.net

Reactive Oxygen Species (ROS) Scavenging

Bakuchiol acts as an antioxidant by directly scavenging various reactive oxygen species. sciopen.comnih.govnih.govresearchgate.netjintegrativederm.orgresearchgate.netnih.govacs.orgfrontiersin.org Studies have shown its scavenging activity against a range of oxidizing radicals, including linoleic acid peroxyl radicals (LOO•), DPPH radicals, hydroxyl radicals (•OH), and glutathiyl radicals. jintegrativederm.orgresearchgate.netnih.govacs.org This radical scavenging ability is considered a primary mechanism by which Bakuchiol mitigates oxidative stress. researchgate.net Both the phenolic group and the terpenoid chain of Bakuchiol are thought to contribute to its antioxidant action via radical scavenging. nih.govacs.org The terpenoid chain, in particular, may play a role in scavenging lipid peroxyl radicals and helping the molecule to be solubilized in the lipid phase. nih.govacs.org

Prevention of Mitochondrial Lipid Peroxidation

Mitochondria are a major source of ROS, and their membranes are particularly susceptible to oxidative damage, specifically lipid peroxidation. thieme-connect.com Mitochondrial lipid peroxidation can impair mitochondrial function and contribute to cellular dysfunction and apoptosis. nih.govresearchgate.net Bakuchiol has been shown to prevent mitochondrial lipid peroxidation. nih.govresearchgate.netthieme-connect.comresearchgate.netpreprints.orgnih.govrsc.org Studies have demonstrated that Bakuchiol protects mitochondrial respiratory enzyme activities against peroxidation injury induced by agents like NADPH and dihydroxyfumarate. thieme-connect.comresearchgate.net This protective effect on mitochondrial membranes and function is a key aspect of Bakuchiol's antioxidant activity. thieme-connect.comresearchgate.netpreprints.orgnih.gov The ability to prevent mitochondrial lipid peroxidation further underscores Bakuchiol's role in protecting cells from oxidative damage. researchgate.netpreprints.org

Protection of Enzymes from Oxidative Stress

Bakuchiol demonstrates protective effects on enzymes against oxidative stress, a key factor in cellular damage and various pathologies. Its chemical structure, particularly the phenoxy Csp2–OH group and the terpenoid chain, contributes to its antioxidant capacity by trapping lipid peroxy radicals and scavenging free radicals rsc.orgresearchgate.netdigitellinc.comijariie.com. This action helps prevent mitochondrial lipid peroxidation and safeguards the activity of mitochondrial respiratory enzymes against peroxidation injury induced by agents like NADPH and dihydroxyfumarate rsc.orgnanu-skincare.combiochiol.com. Furthermore, bakuchiol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a crucial regulator of cellular resistance to oxidative stress through the production of antioxidant enzymes researchgate.net. Studies have reported that bakuchiol decreases oxidative stress and enhances antioxidant enzyme expression researchgate.netnih.gov.

Anti-Inflammatory Mechanisms

Bakuchiol exerts its anti-inflammatory effects through multiple pathways, modulating the function of immune cells and inhibiting the production of pro-inflammatory mediators.

Inhibition of Neutrophil Degranulation and Cell Migration

Bakuchiol has been shown to inhibit the degranulation of neutrophils and decrease their migration to inflammatory sites nanu-skincare.comnih.govresearchgate.netresearchgate.net. Neutrophil degranulation involves the release of potent antimicrobial and cytotoxic substances, such as myeloperoxidase, which can contribute to tissue damage during inflammation frontiersin.org. By inhibiting this process and reducing neutrophil migration, bakuchiol helps to control leukocyte function and mitigate inflammation nanu-skincare.comnih.govresearchgate.net.

Reduction of Myeloperoxidase Activity

Myeloperoxidase (MPO) is an enzyme released by activated neutrophils that plays a significant role in generating oxidants like hypochlorous acid at inflammatory sites nanu-skincare.comnih.govresearchgate.net. Bakuchiol has been observed to decrease myeloperoxidase activity, thereby reducing the production of these harmful oxidants and contributing to its anti-inflammatory effects nanu-skincare.comnih.govresearchgate.netnih.gov. Studies in mice have demonstrated that bakuchiol decreased myeloperoxidase activity in models of inflammation nanu-skincare.comresearchgate.net.

Inhibition of Nitric Oxide (NO) and PGE2 Production

Bakuchiol inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2) ijariie.comnanu-skincare.comnih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov. NO is produced by inducible nitric oxide synthase (iNOS), and PGE2 is generated by cyclooxygenase-2 (COX-2) nanu-skincare.comnih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov. Bakuchiol has been shown to inhibit the expression of the iNOS gene, partly through the inactivation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial transcription factor involved in the expression of pro-inflammatory molecules nanu-skincare.comnih.govresearchgate.netjddonline.com. Studies in macrophages have demonstrated that bakuchiol can reduce NO and PGE2 production nanu-skincare.comnih.govresearchgate.netsemanticscholar.orgmdpi.com. For instance, a concentration of 50 μM of bakuchiol has been reported to reduce nitric acid and PGE2 in macrophages by over 50% without exhibiting cytotoxicity nih.govresearchgate.netsemanticscholar.org. Bakuchiol also inhibits the expression of COX-2 digitellinc.comsemanticscholar.orgmdpi.com. Furthermore, bakuchiol suppresses inflammatory responses by downregulating the p38 MAPK and ERK signaling pathways, which are involved in the production of various inflammatory mediators, including NO and PGE2 ijariie.comnih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov.

Here is a summary of the effects of Bakuchiol on NO and PGE2 production:

| Mediator | Enzyme Involved | Effect of Bakuchiol | Notes | References |

| Nitric Oxide (NO) | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of production and gene expression | Mediated partly via NF-κB inactivation | ijariie.comnanu-skincare.comnih.govresearchgate.netresearchgate.netsemanticscholar.orgmdpi.comjddonline.com |

| Prostaglandin E2 (PGE2) | Cyclooxygenase-2 (COX-2) | Inhibition of production and expression | Linked to p38 MAPK/ERK pathway downregulation | ijariie.comnanu-skincare.comnih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov |

Suppression of Leukotriene B4 (LTB4) Synthesis

Bakuchiol reduces the production of leukotriene B4 (LTB4), a potent inflammatory mediator that contributes to the severity of chronic inflammatory diseases nanu-skincare.comnih.govresearchgate.net. LTB4 can also generate reactive oxygen species (ROS) nih.gov. By suppressing LTB4 synthesis, bakuchiol helps to mitigate inflammatory responses and potentially reduces associated oxidative stress nih.gov. This effect has been observed to be dose-dependent nih.govresearchgate.net. Bakuchiol has moderate inhibitory activity against 5-lipooxygenase, an enzyme involved in the synthesis of leukotrienes ijariie.comnanu-skincare.com.

Inhibition of Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α, IL-1β)

Studies have demonstrated that bakuchiol can suppress the release of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, bakuchiol significantly inhibited the production of IL-1β, IFN-γ, and TNF-α in a dose-dependent manner. sci-hub.ru Specifically, TNF-α production was reduced to a greater extent compared to IL-6 production in this model. sci-hub.ru

Further research using LPS-stimulated BV-2 mouse microglial cells showed that bakuchiol significantly suppressed the production and mRNA expression of IL-6. researchgate.netnih.gov However, in this specific cell line and experimental setup, bakuchiol did not affect the LPS-stimulated production and mRNA expression of TNF-α. researchgate.netnih.gov

The anti-inflammatory effects of bakuchiol may involve the inhibition of the p38 MAPK and ERK signaling pathways, as observed in activated microglia. researchgate.netnih.gov Additionally, bakuchiol has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) mRNA through the inactivation of NF-κB in macrophages. nanu-skincare.com

The following table summarizes the observed effects of bakuchiol on pro-inflammatory cytokines in different cell models:

| Cell Model | Stimulus | Cytokine | Effect of Bakuchiol | Reference |

| RAW 264.7 macrophages | LPS | IL-1β | Inhibited | sci-hub.ru |

| RAW 264.7 macrophages | LPS | IFN-γ | Inhibited | sci-hub.ru |

| RAW 264.7 macrophages | LPS | TNF-α | Inhibited | sci-hub.ru |

| RAW 264.7 macrophages | LPS | IL-6 | Inhibited | sci-hub.ru |

| BV-2 mouse microglial cells | LPS | IL-6 | Inhibited | researchgate.netnih.gov |

| BV-2 mouse microglial cells | LPS | TNF-α | No effect | researchgate.netnih.gov |

Antineoplastic Mechanisms

Bakuchiol has demonstrated antineoplastic properties through various molecular mechanisms, including the induction of apoptosis and cell cycle arrest. scialert.netnih.govfrontiersin.org

Induction of ROS-Related Apoptosis

Bakuchiol has been shown to induce apoptosis in various cancer cell lines. uchile.clscialert.netnih.govfrontiersin.org In human lung adenocarcinoma A549 cells, bakuchiol elevated intracellular reactive oxygen species (ROS) levels and reduced mitochondrial membrane potential, contributing to apoptosis induction. nih.govresearchgate.net This ROS-related apoptosis appears to be a significant mechanism underlying bakuchiol's anticancer effects in these cells. nih.govresearchgate.net The ROS/JNK signaling pathway has also been implicated in bakuchiol-induced apoptosis in colon cancer cells. f1000research.comscialert.netresearchgate.netnih.gov

Cell Cycle Arrest (S phase)

Several studies have reported that bakuchiol induces cell cycle arrest, specifically in the S phase, in various cancer cell lines. scialert.netnih.govfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.net This S phase arrest has been observed in liver cancer cells, gastric cancer cells, breast cancer cells (MCF-7 and MDA-MB-231), and lung adenocarcinoma A549 cells. scialert.netfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.net In HepG-2 hepatocellular carcinoma cells, bakuchiol treatment led to a marked S-phase arrest with a significant decrease in the proportion of cells in the G0/G1 phase, and these changes were more pronounced with increasing bakuchiol concentration. scialert.net The induction of S phase arrest by bakuchiol may involve the inactivation of Cdc2. scialert.netfrontiersin.orgresearchgate.net

Caspase Activation (Caspase 9/3)

Activation of caspases, particularly caspase-9 and caspase-3, is a key event in the apoptotic pathway. frontiersin.orgrsc.org Bakuchiol has been shown to induce the activation of caspase-9 and caspase-3 in various cancer cell lines, including liver cancer cells, lung adenocarcinoma A549 cells, breast cancer cells (MCF-7), and human pancreatic cancer MIA-Pa-Ca-2 cells. nanu-skincare.comscialert.netnih.govfrontiersin.orgnih.govresearchgate.netnih.govrsc.orgresearchgate.net This activation is often accompanied by the cleavage of PARP, another marker of apoptosis. frontiersin.orgrsc.orgresearchgate.net The activation of caspase-9 and caspase-3 by bakuchiol suggests its involvement in the intrinsic mitochondrial apoptotic pathway. frontiersin.orgresearchgate.netrsc.org

p53 Up-regulation

Up-regulation of the tumor suppressor protein p53 has been observed in bakuchiol-treated cancer cells, including liver cancer cells and lung adenocarcinoma A549 cells. nanu-skincare.comscialert.netnih.govnih.govresearchgate.netnih.gov p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress. nanu-skincare.com The increase in p53 levels suggests that bakuchiol may exert its antineoplastic effects, in part, by activating p53-dependent pathways. nanu-skincare.comscialert.netnih.gov

Inhibition of DNA Polymerase Enzymes

Bakuchiol has been shown to exert inhibitory effects on DNA polymerase enzymes. These enzymes are fundamental for DNA replication and repair, and their inhibition can disrupt the proliferation of rapidly dividing cells, including cancer cells. Studies have indicated that Bakuchiol can inhibit DNA polymerase, and a related compound, Bakuchicin, inhibits topoisomerase II, another enzyme involved in DNA replication and topology control. nih.govcaymanchem.com The cytotoxicity of Bakuchiol is thought to be mainly due to its DNA polymerase 1 inhibiting activity. nanu-skincare.com In silico molecular docking studies support that Bakuchiol may bind to the catalytic site of DNA polymerases δ and ε. elifesciences.org This inhibition of DNA replication by targeting DNA polymerases can lead to the activation of checkpoint kinase CHK1. elifesciences.org

Table 1: Effect of Bakuchiol on DNA Replication Enzymes

| Compound | Target Enzyme(s) | Observed Effect | Reference |

| Bakuchiol | DNA polymerase | Inhibition | nih.govcaymanchem.com |

| Bakuchiol | DNA polymerase 1 | Inhibition | nanu-skincare.com |

| Bakuchiol | DNA polymerases δ and ε | Binding/Inhibition (in silico) | elifesciences.org |

| Bakuchicin | Topoisomerase II | Inhibition | nih.gov |

Inhibition of Epidermal Growth Factor Induced Neoplastic Cell Transformation

Bakuchiol exhibits chemopreventive properties by inhibiting epidermal growth factor (EGF)-induced neoplastic cell transformation. nih.govbiochiol.comresearchgate.netnih.govmedicaldialogues.in This effect has been demonstrated in cell lines such as HaCaT and JB6 P+ cells. nih.govresearchgate.netnih.gov EGF is a growth factor that, upon binding to its receptor (EGFR), can activate downstream signaling pathways that promote cell proliferation, survival, and migration, contributing to the development and progression of cancer. researchgate.net Bakuchiol's ability to hinder this EGF-induced transformation suggests a mechanism by which it may prevent the initiation or progression of certain cancers, particularly skin cancer where EGFR is often overexpressed. oncotarget.com Studies have shown that Bakuchiol decreases viability and inhibits anchorage-independent growth of human epithelial carcinoma cells, such as A431 cells, and can reduce tumor growth in in vivo mouse models. nih.govbiochiol.comresearchgate.netnih.gov

Table 2: Effect of Bakuchiol on EGF-Induced Neoplastic Transformation

| Cell Line | Stimulus | Bakuchiol Treatment | Observed Effect on Transformation | Reference |

| HaCaT | EGF | Yes | Inhibition | nih.govresearchgate.netnih.gov |

| JB6 P+ | EGF | Yes | Inhibition | nih.govresearchgate.netnih.gov |

| A431 (human epithelial carcinoma) | N/A | Yes | Decreased viability, inhibited anchorage-independent growth | nih.govbiochiol.comresearchgate.netnih.gov |

Modulation of PI3K/AKT and MAPK Signaling Pathways in Cancer Cells

Bakuchiol has been shown to modulate the PI3K/AKT and MAPK signaling pathways, which are frequently dysregulated in various cancers and play critical roles in cell survival, proliferation, differentiation, and apoptosis. nih.govspandidos-publications.comspandidos-publications.com Studies on human gastric carcinoma cell lines, such as NUGC3, have demonstrated that Bakuchiol treatment can significantly inhibit cell viability and induce apoptosis, mediated through the modulation of these pathways. nih.govspandidos-publications.comspandidos-publications.com

Specifically, Bakuchiol has been observed to reduce the levels of phosphorylated AKT (p-AKT), a key downstream target of PI3K, indicating inhibition of the PI3K/AKT pathway. spandidos-publications.comspandidos-publications.com Inhibition of this pathway is known to induce apoptosis in different cancer types. spandidos-publications.com

Furthermore, Bakuchiol influences the MAPK signaling pathway, which includes ERK, JNK, and p38 MAPKs. spandidos-publications.com Research has shown that Bakuchiol can inhibit EGF-induced signaling pathways downstream of protein kinases like Hck, Blk, and p38 MAPK, including the MEK/ERKs, p38 MAPK/MSK1, and AKT/p70S6K pathways. nih.govoncotarget.com In gastric cancer cells, Bakuchiol treatment led to elevated levels of phosphorylated ERK1/2, JNK, and p38, suggesting their involvement in Bakuchiol-induced apoptosis in these cells. spandidos-publications.comspandidos-publications.com Bakuchiol has been identified as directly targeting Hck, Blk, and p38 MAPK in an ATP-competitive manner. nih.govoncotarget.com

Table 3: Modulation of PI3K/AKT and MAPK Pathways by Bakuchiol in Cancer Cells

| Cancer Cell Type | Pathway Modulated | Observed Effect | Reference |

| Human gastric carcinoma (NUGC3) | PI3K/AKT | Decreased phosphorylated AKT levels | spandidos-publications.comspandidos-publications.com |

| Human gastric carcinoma (NUGC3) | MAPK (ERK, JNK, p38) | Elevated phosphorylated ERK1/2, JNK, and p38 levels | spandidos-publications.comspandidos-publications.com |

| Skin cancer (HaCaT, JB6 P+, A431) | PI3K/AKT | Inhibition of EGF-induced AKT/p70S6K pathway | nih.govoncotarget.com |

| Skin cancer (HaCaT, JB6 P+, A431) | MAPK (MEK/ERKs, p38 MAPK/MSK1) | Inhibition of EGF-induced MEK/ERKs and p38 MAPK/MSK1 pathways | nih.govoncotarget.com |

| Skin cancer (various) | Hck, Blk, p38 MAPK | Direct targeting and inhibition (ATP-competitive) | nih.govoncotarget.com |

Structure Activity Relationship Sar of Bakuchiol and Its Derivatives

Influence of Phenolic Hydroxyl Group on Bioactivity

The phenolic hydroxyl (-OH) group is a critical pharmacophore for many of bakuchiol's biological effects, particularly its antioxidant activity. nih.gov This group is responsible for trapping lipid peroxy radicals, which is a key mechanism in preventing oxidative stress and mitochondrial lipid peroxidation. nih.gov The Csp²–OH group is conjugated to a double bond, which leads to a stronger stabilization of the resulting bakuchiol radical compared to other phenols, thereby enhancing its antioxidant capacity. nih.gov

Studies have demonstrated that the phenolic hydroxyl group and the 12,13-double bond of bakuchiol are pivotal for its biological activity in HIF-1 inhibition. nanu-skincare.com Furthermore, this hydroxyl group can form covalent bonds with endogenous molecules like glucuronic acid and glycine, which can lead to an enhanced first-pass metabolism. nih.govsemanticscholar.org The electron-donating nature of the terpenoid substituent is also thought to reduce the bond dissociation enthalpy (BDE) of the phenolic moiety, further boosting its antioxidant activity. nih.gov Therefore, the phenolic -OH group is considered one of the two primary antioxidant pharmacophores in the bakuchiol molecule. nih.gov

Role of Terpenoid Side Chain in Biological Activities

The terpenoid side chain, attached at the para-position to the hydroxyl group, plays a multifaceted role in bakuchiol's bioactivity. This lipophilic chain provides an affinity for hydrophobic environments, such as cellular membranes. nih.gov Research has shown that the terpenoid moiety is crucial for controlling bakuchiol's antioxidant action through radical scavenging. nanu-skincare.comnih.gov

Specifically, the chain contains an easily abstractable hydrogen atom adjacent to its trisubstituted olefin linkage, which contributes significantly to its enhanced antioxidant activity. nih.gov Studies using bakuchiol's methyl ether derivative, where the phenolic hydroxyl is blocked, still showed prevention of lipid peroxidation, indicating the direct participation of the terpenoid chain in scavenging lipid peroxyl radicals. nih.govresearchgate.net Pulse radiolysis studies have confirmed the formation of a C-centered allylic radical on the terpenoid chain, adjacent to the trisubstituted olefin, which is later transformed into the more stable phenoxyl radical. nih.govresearchgate.net This highlights the terpenoid chain as the second key antioxidant pharmacophore of bakuchiol. nih.gov

Significance of Olefinic Linkages

Bakuchiol's structure contains three olefinic (double bond) linkages within its terpenoid side chain. nih.gov These linkages are not equivalent in their contribution to the molecule's bioactivity. One of the olefinic linkages is part of a styryl group, conjugated with the aromatic ring. nih.govsemanticscholar.org

The antioxidant properties are particularly associated with the trisubstituted olefin linkage within the terpenoid chain, as the adjacent allylic hydrogen is readily abstractable. nih.gov The other two double bonds appear to be less significant for the antioxidant property. nih.gov However, modifications at the terminal olefin have been shown to result in greater potency for anti-proliferative activity, especially when an electrophilic group is present. nih.gov Furthermore, the 12,13-double bond, along with the phenolic hydroxyl group, has been identified as playing an important role in the inhibition of Hypoxia-inducible factor-1 (HIF-1). nanu-skincare.com

Impact of Chiral Quaternary Center on Activity

Bakuchiol possesses a single chiral quaternary center at the C-9 position, and its naturally occurring form has an (S)-absolute configuration. nih.govsemanticscholar.orgnanu-skincare.com This stereocenter is a key structural feature, and its configuration can have a significant influence on the molecule's biological activity. researchgate.net For instance, studies on the structure-cytotoxic activity relationships of bakuchiol derivatives have indicated that the chiral quaternary center contributes to increased cytotoxicity. nih.gov The precise three-dimensional arrangement of the substituents around this all-carbon stereocenter is essential for the specific interactions between bakuchiol and its biological targets. nih.govsemanticscholar.org

Enantiomer-Selective Activities

The chirality of the bakuchiol molecule leads to enantiomer-selective biological activities. Research has shown a clear difference in the efficacy between the naturally occurring (+)-(S)-bakuchiol and its synthetic enantiomer, (−)-(R)-bakuchiol.

A prominent example is its anti-influenza A virus activity. Both enantiomers were found to inhibit influenza A viral infection and growth; however, (+)-(S)-bakuchiol demonstrated significantly greater efficacy than (−)-(R)-bakuchiol. nih.govnih.gov This suggests that the specific spatial orientation of the groups around the chiral center is crucial for the interaction with viral or host cell targets. The study concluded that bakuchiol exhibits enantiomer-selective anti-influenza viral activity, which involves activating the Nrf2 pathway, a key regulator of the cellular oxidative stress response. nih.govnih.gov

Table 1: Enantiomer-Selective Anti-Influenza A Virus Activity of Bakuchiol

| Enantiomer | Relative Efficacy | Mechanism of Action |

| (+)-(S)-Bakuchiol | Higher | Nrf2 Activation |

| (−)-(R)-Bakuchiol | Lower | Nrf2 Activation |

Rational Design and Synthesis of Bakuchiol Derivatives for Enhanced Potency and Selectivity

The structural features of bakuchiol—specifically the phenolic –OH, ethenyl, and isopropylidene groups—serve as targets for chemical modification to develop novel derivatives with improved therapeutic properties. benthamdirect.comnih.gov The goal of such rational design is to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.

The phenolic hydroxyl group is a common and effective site for structural modification. nih.gov Various derivatives have been synthesized by modifying this group to explore changes in bioactivity. nih.gov

For instance, a series of derivatives were created through esterification and alkylation of the phenolic -OH group to evaluate their immunosuppressive activity. nih.gov In another study focused on creating potent anti-inflammatory agents, 30 bakuchiol derivatives were synthesized, many involving modification at the phenolic position. researchgate.netnih.gov One derivative, compound 7a, showed more pronounced anti-inflammatory activity than bakuchiol itself. nih.gov

Similarly, for anticancer applications, derivatives were synthesized by modifying the hydroxyl group. mdpi.com Esterification with acetic anhydride, propionic anhydride, decyl chloride, and benzoyl chloride, as well as alkylation with bromopropane, yielded compounds with varying anti-proliferative activities against human liver carcinoma cells. mdpi.com Among these, compound 10 ((S,E)-4-(7-methoxy-3,7-dimethyl-3-vinyloct-1-en-1-yl)phenol), a methoxy derivative, showed the best inhibitory activity. mdpi.comresearchgate.net

Table 2: Anti-proliferative Activity of Selected Bakuchiol Derivatives with Modified Phenolic -OH Group

| Compound ID | Modification at Phenolic -OH | Target Cell Line | IC₅₀ (μM, 48h) |

| 1 (Bakuchiol) | Unmodified | SMMC7721 | 29.81 ± 2.11 |

| 2 | Alkylation (Propyl) | SMMC7721 | 42.15 ± 2.87 |

| 3 | Esterification (Acetyl) | SMMC7721 | 24.18 ± 1.53 |

| 4 | Esterification (Propionyl) | SMMC7721 | 27.54 ± 2.01 |

| 10 | Methoxy Derivative (Side Chain) | SMMC7721 | 15.23 ± 0.98 |

Data sourced from studies on human liver carcinoma SMMC7721 cells. mdpi.com

These studies collectively demonstrate that modification of the phenolic -OH group is a viable strategy for tuning the biological activity of bakuchiol, leading to derivatives with enhanced potency for specific therapeutic applications. nih.govnih.govmdpi.com

Modification of Ethenyl and Isopropylidene Groups

The terpenoid side chain of bakuchiol, with its terminal ethenyl (vinyl) and isopropylidene groups, plays a crucial role in its biological profile. nih.gov Structure-activity relationship studies have revealed that modifications to these unsaturated moieties can significantly impact the compound's efficacy in various biological assays.

Research into the anti-proliferative activity of bakuchiol derivatives against the human liver cancer cell line (HepG2) has provided specific SAR insights. nih.gov These studies indicate that while modification at the isopropylidene group generally leads to moderate activity, alterations at the terminal olefin (ethenyl group) can result in greater potency, particularly with the introduction of an electrophilic group. nih.gov Conversely, for antibacterial applications, modifications at the isopropylidene group have shown discouraging results, suggesting that this group may be essential for maintaining antibacterial efficacy. nih.govsemanticscholar.org

Further studies have explored the C(12) and C(13) positions of bakuchiol as potential sites for modification to improve inhibitory activity. nih.gov These findings underscore the sensitivity of bakuchiol's biological functions to structural changes in its terpenoid tail and highlight the distinct structural requirements for different therapeutic activities.

| Modification Site | Type of Modification | Observed Impact on Activity | Activity Tested |

|---|---|---|---|

| Isopropylidene Group | General Modification | Moderate Activity | Anti-proliferative |

| Isopropylidene Group | General Modification | Discouraging Results | Antibacterial |

| Ethenyl Group (Terminal Olefin) | Addition of Electrophilic Group | Greater Potency | Anti-proliferative |

Synthesis of Ortho-Substituted Aminoalkyl Bakuchiol Derivatives

The phenolic ring of bakuchiol, specifically the ortho position to the hydroxyl group, has been identified as a key site for functionalization to create potent derivatives. nih.gov Researchers have synthesized sets of ortho-functionalized Mannich derivatives of bakuchiol to explore their therapeutic potential, particularly in cancer research. nih.gov

The synthesis of these derivatives involves introducing various aminoalkyl moieties at the ortho position. SAR studies of these compounds have demonstrated that the nature of the substituent significantly influences the anticancer activity. nih.gov A noteworthy finding is that derivatives containing free hydroxyl (–OH) and carboxyl (–COOH) groups within the aminoalkyl moiety exhibit enhanced anticancer activity. nih.gov

Among the synthesized derivatives, an N-substituted piperazine derivative featuring a 4-pyridine substitution was identified as the most potent compound. nih.gov This particular derivative was found to induce apoptosis in lung cancer cells (A549) through mechanisms involving caspase activation and PARP-1 cleavage. nih.gov This highlights the potential of targeted ortho-substitutions to develop bakuchiol-based compounds with specific and potent anticancer mechanisms.

| Derivative Class | Key Structural Feature | Biological Activity | Mechanism of Action |

|---|---|---|---|

| Ortho-functionalized Mannich derivatives | Free –OH and –COOH groups in aminoalkyl moiety | Enhanced anticancer activity | Not specified |

| N-substituted piperazine derivative | 4-pyridine substitution | Potent apoptosis induction in A549 lung cancer cells | Caspase activation and PARP-1 cleavage |

Synthesis of Bakuchiol Salicylate

In a novel approach to creating functional retinoid analogues, researchers have synthesized bakuchiol salicylate, a bipartite molecule that merges bakuchiol with salicylic acid. nih.govtandfonline.comnih.gov This compound, also referred to as bakusylan, was developed with the hypothesis that its unique structure, distinct from traditional retinoids, could offer skin-normalizing benefits with a reduced side-effect profile. nih.govnih.gov

The synthesis of this ester combines two skin-active entities with complementary bioactivities. nih.govtandfonline.comnih.gov The resulting bakuchiol salicylate was evaluated for its effects on gene expression in keratinocytes and organotypic skin substitutes, particularly in models mimicking psoriasis. nih.govnih.gov

The research revealed that bakuchiol salicylate exhibits a gene expression profile similar to that of prescription retinoids like tretinoin, tazarotene, and adapalene, but without several components associated with proinflammatory and teratogenic responses. nih.govnih.gov A potential mechanism of action identified involves the desensitization of keratinocytes to psoriatic cytokine signaling by inhibiting the STAT1/3/interferon inflammatory signal transduction pathway. nih.govnih.gov Furthermore, bakuchiol salicylate has been shown to enhance type IV collagen gene expression. tandfonline.com This strategic synthesis of a hybrid molecule represents a promising avenue for developing new classes of functional retinoids by combining the beneficial properties of distinct bioactive compounds. nih.govnih.gov

Pharmacological Effects and Therapeutic Applications of Bakuchiol

Anti-Aging Research

Bakuchiol, a meroterpene phenol (B47542) derived from the Psoralea corylifolia plant, has emerged as a significant compound in dermatological research, particularly for its anti-aging properties. nih.govresearchgate.net It has been investigated for its ability to address various signs of cutaneous aging, functioning as a natural alternative to retinoids. dovepress.com

Reduction of Fine Lines and Wrinkles

Clinical studies have demonstrated Bakuchiol's efficacy in diminishing fine lines and wrinkles. After 12 weeks of topical application, significant improvements in lines and wrinkles have been observed. nih.gov One clinical trial noted a statistically significant reduction in wrinkle depth at 4, 8, and 12-week checkpoints, with the most substantial improvements seen at the 8 and 12-week marks. jintegrativederm.org

A randomized, double-blind study directly comparing a 0.5% Bakuchiol cream applied twice daily to a 0.5% retinol (B82714) cream applied once daily for 12 weeks found that both treatments significantly decreased wrinkle surface area. nih.govscrubalildeepa.com Specifically, the Bakuchiol treatment resulted in a 19.0% decrease in fine wrinkle surface area by week 12. umich.edu Another study involving a nature-based Bakuchiol moisturizer also reported a reduction in fine lines and wrinkles. researchgate.net

Table 1: Clinical Study on Wrinkle Reduction with Bakuchiol and Retinol

| Treatment Group | Duration | Key Finding |

|---|---|---|

| 0.5% Bakuchiol Cream (twice daily) | 12 weeks | Significantly decreased wrinkle surface area. nih.govscrubalildeepa.com |

| 0.5% Retinol Cream (once daily) | 12 weeks | Significantly decreased wrinkle surface area. nih.govscrubalildeepa.com |

Improvement of Skin Elasticity and Firmness

Research indicates that Bakuchiol positively impacts skin elasticity and firmness. A 12-week clinical study showed significant improvements in these parameters with twice-daily facial application of a Bakuchiol-formulated product. nih.gov Studies have also confirmed its ability to stimulate collagen production, which is crucial for maintaining skin's structural integrity. nih.govresearchgate.net

In a 56-day clinical trial of a serum containing Bakuchiol and Vanilla tahitensis extract, a significant firming effect was observed. dovepress.com By day 56, 95% of subjects showed a significant improvement in skin firmness as assessed by a dermatologist. dovepress.comsytheonltd.com The study also measured a significant reduction in the depth and volume of skin deformation, with 73% of subjects showing improvement in depth and 78% in volume. dovepress.com

Table 2: Efficacy of Bakuchiol and Vanilla Tahitensis Extract Serum on Skin Firmness (56 Days)

| Parameter | Mean Decrease from Baseline | Percentage of Subjects Showing Improvement |

|---|---|---|

| Depth of Skin Deformation | 17% dovepress.com | 73% dovepress.com |

| Volume of Skin Deformation | 16% dovepress.com | 78% dovepress.com |

| Clinical Score of Firmness | 35% increase dovepress.com | 95% dovepress.comsytheonltd.com |

Mitigation of Hyperpigmentation and Photoaging

Its mechanism for addressing hyperpigmentation involves inhibiting tyrosinase activity and regulating melanin (B1238610) transfer. sytheonltd.com This makes it a potent ingredient for evening out skin tone and reducing the appearance of dark spots. sytheonltd.combyrdie.com Bakuchiol's antioxidant properties also contribute to its photoprotective effects, helping to neutralize oxidative stress from UV exposure. researchgate.netsytheonltd.com

Epidermal Regeneration and Wound Healing Promotion

In vitro studies have highlighted Bakuchiol's role in promoting epidermal regeneration and wound healing. An in vitro wound healing model demonstrated that wounds treated with Bakuchiol showed a significant increase in the length of the regenerated epidermis. nih.gov This effect was not observed in wounds supplemented with retinol. nih.govcosmeticsandtoiletries.com

Further research has indicated that Bakuchiol stimulates fibronectin (FN), a protein involved in tissue repair and wound healing. cosmeticsandtoiletries.comrevivalabs.com A clinical study found a statistically significant increase in fibronectin protein values in areas treated with a Bakuchiol-containing formulation after four weeks, suggesting its potential to accelerate the skin's natural repair processes. nih.govcosmeticsandtoiletries.com

Comparison with Retinoids in Anti-Aging Efficacy and Tolerability